molecular formula C8H5BrN2O B6231538 1-bromoimidazo[1,5-a]pyridine-3-carbaldehyde CAS No. 1781786-48-8

1-bromoimidazo[1,5-a]pyridine-3-carbaldehyde

Cat. No.: B6231538
CAS No.: 1781786-48-8
M. Wt: 225
InChI Key:
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Description

1-bromoimidazo[1,5-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a bromine atom at the 1-position and an aldehyde group at the 3-position. The unique structure of this compound makes it an important intermediate in organic synthesis and a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromoimidazo[1,5-a]pyridine-3-carbaldehyde can be synthesized through various synthetic routes. One common method involves the cyclization of 2-aminopyridine with α-bromoketones under specific reaction conditions. For instance, the reaction can be carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as an oxidant, leading to the formation of the imidazo[1,5-a]pyridine core followed by bromination .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclization and bromination reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as the use of metal-free catalysts and environmentally benign solvents, can further improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-bromoimidazo[1,5-a]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups at the 1-position.

    Oxidation Reactions: Carboxylic acids or other oxidized products.

    Reduction Reactions: Alcohols or other reduced products.

Scientific Research Applications

1-bromoimidazo[1,5-a]pyridine-3-carbaldehyde has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-bromoimidazo[1,5-a]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the bromine atom and the aldehyde group allows for specific interactions with target molecules, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity or bind to receptor sites, thereby affecting cellular processes .

Comparison with Similar Compounds

1-bromoimidazo[1,5-a]pyridine-3-carbaldehyde can be compared with other similar compounds, such as:

    3-bromoimidazo[1,2-a]pyridine: This compound has a similar imidazo[1,2-a]pyridine core but differs in the position of the bromine atom and the absence of the aldehyde group.

    1-chloroimidazo[1,5-a]pyridine-3-carbaldehyde: This compound has a chlorine atom instead of a bromine atom at the 1-position.

    Imidazo[1,5-a]pyridine-3-carboxaldehyde: This compound lacks the halogen atom at the 1-position

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogues.

Properties

CAS No.

1781786-48-8

Molecular Formula

C8H5BrN2O

Molecular Weight

225

Purity

95

Origin of Product

United States

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